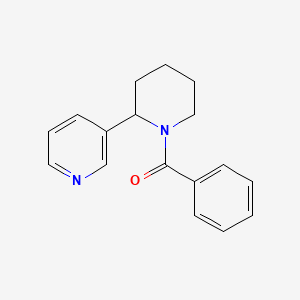![molecular formula C16H23NO B5141325 1-[2-(allyloxy)benzyl]-4-methylpiperidine](/img/structure/B5141325.png)
1-[2-(allyloxy)benzyl]-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(allyloxy)benzyl]-4-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1-[2-(allyloxy)benzyl]-4-methylpiperidine is not fully understood. However, it is believed to act as a dopamine receptor agonist, which may explain its potential use in the treatment of neurological disorders. It has also been shown to have an effect on the release of certain neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
1-[2-(allyloxy)benzyl]-4-methylpiperidine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may explain its potential use in the treatment of Parkinson's disease. Additionally, it has been shown to have an effect on the release of other neurotransmitters such as serotonin and norepinephrine. It has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[2-(allyloxy)benzyl]-4-methylpiperidine in lab experiments is its high affinity for certain receptors in the brain. This makes it a potential candidate for the development of new drugs for the treatment of neurological disorders. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to develop drugs based on its properties.
Orientations Futures
There are a number of future directions for the study of 1-[2-(allyloxy)benzyl]-4-methylpiperidine. One potential direction is the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research could be done to better understand its mechanism of action and to identify potential new applications for the compound. Finally, further studies could be done to determine the safety and efficacy of 1-[2-(allyloxy)benzyl]-4-methylpiperidine for use in humans.
Méthodes De Synthèse
The synthesis of 1-[2-(allyloxy)benzyl]-4-methylpiperidine involves the reaction of 4-methylpiperidine with allyl bromide and 2-(chloromethyl)phenyl ether in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene. The resulting product is then purified using column chromatography to obtain pure 1-[2-(allyloxy)benzyl]-4-methylpiperidine.
Applications De Recherche Scientifique
1-[2-(allyloxy)benzyl]-4-methylpiperidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia. Additionally, it has been studied for its potential use as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
4-methyl-1-[(2-prop-2-enoxyphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-3-12-18-16-7-5-4-6-15(16)13-17-10-8-14(2)9-11-17/h3-7,14H,1,8-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMKFVSCIPNPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=CC=C2OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-[(2-prop-2-enoxyphenyl)methyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium 2-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B5141245.png)
![4-[4-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5141251.png)
![4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5141264.png)
![2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B5141275.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5141289.png)
![[2-(2-hydroxyethoxy)benzylidene]malononitrile](/img/structure/B5141297.png)
![1-(4-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5141305.png)


![1-(4-fluorophenyl)-4-{1-[3-(2-furyl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B5141317.png)



![N-[2-(benzylthio)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B5141359.png)